Cas no 1428374-66-6 (1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea)

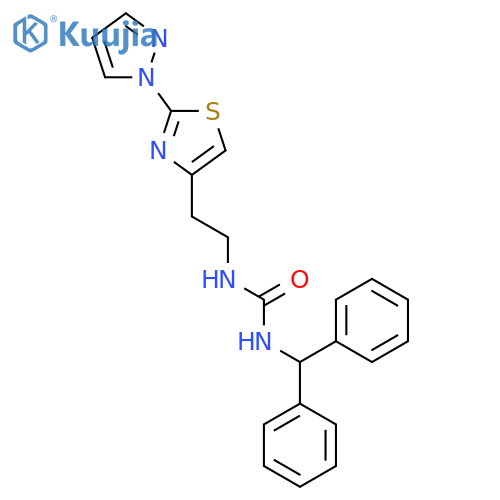

1428374-66-6 structure

商品名:1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea

1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea 化学的及び物理的性質

名前と識別子

-

- 1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea

- 1428374-66-6

- 1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea

- 1-benzhydryl-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea

- 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-benzhydrylurea

- VU0547118-1

- F6403-3175

- AKOS024553953

-

- インチ: 1S/C22H21N5OS/c28-21(23-14-12-19-16-29-22(25-19)27-15-7-13-24-27)26-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-11,13,15-16,20H,12,14H2,(H2,23,26,28)

- InChIKey: SNPAJKSXOQWGSH-UHFFFAOYSA-N

- ほほえんだ: S1C(N2C=CC=N2)=NC(=C1)CCNC(NC(C1C=CC=CC=1)C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 403.14668148g/mol

- どういたいしつりょう: 403.14668148g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 491

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 100Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6403-3175-10mg |

1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |

1428374-66-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6403-3175-40mg |

1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |

1428374-66-6 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6403-3175-15mg |

1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |

1428374-66-6 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6403-3175-20μmol |

1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |

1428374-66-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6403-3175-75mg |

1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |

1428374-66-6 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6403-3175-100mg |

1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |

1428374-66-6 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6403-3175-2mg |

1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |

1428374-66-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6403-3175-4mg |

1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |

1428374-66-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6403-3175-1mg |

1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |

1428374-66-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6403-3175-25mg |

1-(diphenylmethyl)-3-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea |

1428374-66-6 | 25mg |

$109.0 | 2023-09-09 |

1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1428374-66-6 (1-(diphenylmethyl)-3-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}urea) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量